![molecular formula C19H24BrN5O3S2 B4541683 2-({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B4541683.png)
2-({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromophenyl)acetamide
Description
Synthesis Analysis
The synthesis of related N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves multiple steps, including the reaction of benzenesulfonyl chloride with amines, followed by substitution reactions to introduce various electrophiles. This process yields a series of derivatives with potential biological activities, as demonstrated in studies focusing on enzyme inhibition properties against targets such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Khalid et al., 2014). Additionally, compounds featuring the 1,3,4-oxadiazole core have been synthesized through reactions involving benzenesulfonyl chloride, highlighting the versatility of these synthetic routes (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, has been elucidated using techniques like X-ray crystallography, revealing intricate details about their spatial configuration. These analyses show how different substituents and functional groups influence the overall shape and potential intermolecular interactions of these molecules (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds encompasses a broad range of reactions, including cyclizations, substitutions, and modifications of functional groups to generate diverse derivatives with varied biological activities. For instance, the modification of the acetamide group in certain molecules has led to the creation of derivatives with enhanced pharmacological profiles, as seen in studies exploring their anticancer effects (Wang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structures, of related acetamide derivatives, have been characterized in several studies. These properties are crucial for understanding the compound's behavior in biological systems and their potential as therapeutic agents. For example, the crystalline structure analysis provides insights into the molecular arrangement and potential for forming stable crystalline forms suitable for drug formulation (Hwang et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different functional groups, stability under various conditions, and interaction with biological targets, are fundamental aspects of these compounds' profiles. Investigations into their antimicrobial activity have shown that specific derivatives possess significant inhibitory effects against various bacterial strains, highlighting their potential as leads for developing new antimicrobial agents (Iqbal et al., 2017).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(1-methylsulfonylpiperidin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O3S2/c1-3-10-25-18(14-5-4-11-24(12-14)30(2,27)28)22-23-19(25)29-13-17(26)21-16-8-6-15(20)7-9-16/h3,6-9,14H,1,4-5,10-13H2,2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKZPKMPHLBNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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